molecular formula C20H19BrN2O4S B2767263 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865175-10-6

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2767263
CAS No.: 865175-10-6
M. Wt: 463.35
InChI Key: CWLGJBWPPKRKHQ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine atom, an allyl group, and a trimethoxybenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer and antimicrobial properties make it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trimethoxybenzamide moiety, which enhances its biological activity and stability. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLGJBWPPKRKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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